molecular formula C9H19NO2 B1368280 N,N-Dipropyl-L-alanine CAS No. 81854-56-0

N,N-Dipropyl-L-alanine

Cat. No.: B1368280
CAS No.: 81854-56-0
M. Wt: 173.25 g/mol
InChI Key: GZRZQYMPUHUFSQ-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dipropyl-L-alanine can be synthesized through various synthetic routes. One common method involves the alkylation of L-alanine with propyl halides in the presence of a base. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of N,N-Dipropyl-L-alanine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical processes, including protein synthesis and enzyme catalysis. The propyl groups may influence its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dipropyl-L-alanine is unique due to its specific propyl substitutions, which can affect its chemical reactivity and biological activity. The propyl groups may enhance its hydrophobic interactions and influence its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-(dipropylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRZQYMPUHUFSQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558344
Record name N,N-Dipropyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81854-56-0
Record name N,N-Dipropyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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